2-Pentanol
Overview
Description
2-Pentanol, also known as pentan-2-ol, is an organic chemical compound with the molecular formula C5H12O. It is a secondary alcohol and is chiral, meaning it can exist as two enantiomers: ®-2-pentanol and (S)-2-pentanol. This compound is commonly used as a solvent and an intermediate in the manufacturing of other chemicals .
Mechanism of Action
Target of Action
2-Pentanol, also known as pentan-2-ol or sec-amyl alcohol, is an organic chemical compound . It primarily targets the oxidation process in organic chemistry . The compound’s primary role is to act as a solvent and an intermediate in the manufacturing of other chemicals .
Mode of Action
The mode of action of this compound involves its interaction with the chromium atom during the oxidation process . The first step of the mechanism is the attack of the alcohol oxygen on the chromium atom to form the Cr-O bond . Following this, a proton on the (now positive) OH is transferred to one of the oxygens of the chromium, possibly through the intermediacy of the pyridinium salt .
Biochemical Pathways
This compound affects the oxidation pathway in organic chemistry . During the oxidation process, the alcohol oxygen attacks the chromium atom, forming a Cr-O bond . This results in the formation of an ROCl intermediate, which then undergoes an E2-like reaction to form the ketone . Additionally, this compound can also undergo alpha cleavage and dehydration .
Pharmacokinetics
The pharmacokinetics of this compound involves its ADME properties (Absorption, Distribution, Metabolism, and Excretion). It’s worth noting that this compound has a molar mass of 88.150 g·mol −1 , which may influence its absorption and distribution in the body.
Result of Action
The result of this compound’s action is the formation of ketones through the oxidation process . This process involves the formation of an ROCl intermediate, which then undergoes an E2-like reaction to form the ketone . The formation of ketones is a crucial step in many biochemical processes, including energy production in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. The locations of the hydroxyl group are significant in controlling product ratios in a wide temperature scope . The alkyl chain length and temperature are the key regulatory factors for the lifetime of alcohols and are more obvious than the positions of functional groups in determining alcohol persistence .
Biochemical Analysis
Biochemical Properties
2-Pentanol plays a role in biochemical reactions. It is a chiral compound, meaning it can exist as either of two stereoisomers This property allows it to interact with various enzymes, proteins, and other biomolecules in unique ways
Molecular Mechanism
It is known that this compound can be manufactured by the hydration of pentene . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the reactivity of this compound towards OH radicals does not significantly change with the location of the hydroxyl group .
Dosage Effects in Animal Models
It is known that the correlation of adverse effects found in animal models for those observed in humans was estimated to be 63% in non-rodent experiments and 43% in experiments with rodents .
Metabolic Pathways
It is known that this compound can be produced by extending the branched-chain amino acid pathways .
Transport and Distribution
It is known that this compound is soluble in ethanol, diethyl ether, carbon tetrachloride, and chloroform , suggesting that it may interact with various transporters or binding proteins.
Subcellular Localization
It is known that this compound is a component of many mixtures of amyl alcohols sold industrially , suggesting that it may be localized in various compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentanol can be synthesized through the hydration of pentene. This process involves the addition of water to pentene in the presence of an acid catalyst, typically sulfuric acid, to yield this compound .
Industrial Production Methods: Industrially, this compound is produced by the hydration of pentene. This method is favored due to its efficiency and the availability of pentene as a starting material .
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-pentanone using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: It can be reduced to pentane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen bromide in the presence of a catalyst.
Major Products:
Oxidation: 2-Pentanone.
Reduction: Pentane.
Substitution: 2-Bromopentane.
Scientific Research Applications
2-Pentanol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other chemicals
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with the molecular formula C5H12O. It differs from 2-pentanol in the position of the hydroxyl group.
3-Pentanol: Another secondary alcohol with the hydroxyl group on the third carbon atom.
2-Methyl-2-butanol: A tertiary alcohol with a similar molecular formula but different structure.
Uniqueness of this compound: this compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property can be exploited in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
pentan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052721 | |
Record name | Pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
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Record name | 2-Pentanol | |
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Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
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Boiling Point |
234 °F at 760 mmHg (NIOSH, 2023), 119 °C | |
Record name | SEC-AMYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/21381 | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Flash Point |
95 °F (NIOSH, 2023), 33 °C | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Solubility |
44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether | |
Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808 | |
Record name | SEC-AMYL ALCOHOL | |
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Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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Record name | 2-Pentanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
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Vapor Pressure |
1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3 | |
Record name | SEC-AMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21381 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Pentanol | |
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Record name | (S)-(+)-2-Pentanol | |
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Record name | Pentan-2-ol | |
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Record name | Pentan-2-ol | |
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Record name | 2-PENTANOL | |
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Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Pentanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SA4AC4A0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-73 °C, -50 °C | |
Record name | 2-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-PENTANOL (RACEMIC MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-pentanol?
A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.
Q2: How does the structure of this compound isomers influence their physicochemical properties?
A2: The position of the hydroxyl group in pentanol isomers significantly affects their physicochemical properties. For instance, the boiling points of heptane mixed with different pentanol isomers (1-pentanol, this compound, 3-pentanol, 2-methyl-1-butanol, 2-methyl-2-butanol, 3-methyl-1-butanol, and 3-methyl-2-butanol) were investigated at 313.15 K. [] The study revealed distinct vapor pressure deviations depending on the isomer, highlighting the impact of structural variations on intermolecular interactions.
Q3: How is this compound used in biocatalytic reactions?
A3: this compound serves as a valuable substrate in biocatalytic reactions, particularly in kinetic resolutions. For example, it is used with propyl butyrate in the presence of immobilized Candida antarctica lipase B (Novozym435) to achieve in situ separation of the chiral target compound (S)-2-pentanol in a reactive distillation setup. [] This process highlights the potential of integrating enzymatic catalysis with separation techniques for efficient chiral molecule production.
Q4: Can you elaborate on the kinetic resolution of this compound?
A4: Kinetic resolution of racemic this compound, using enzymes like lipase, offers a route to obtain enantiomerically pure (S)-2-pentanol. [, , , ] This approach utilizes the enzyme's preference for one enantiomer over the other, enabling the selective conversion of (R)-2-pentanol while leaving (S)-2-pentanol largely unreacted.
Q5: What are the advantages of using a continuous-flow packed-bed reactor for the kinetic resolution of this compound?
A5: Continuous-flow packed-bed reactors offer distinct advantages for the kinetic resolution of this compound. Studies using immobilized lipase in such reactors for the transesterification of this compound have shown significantly higher productivity (approximately four times) compared to traditional batch processes. [] This highlights the potential for continuous-flow systems in enhancing the efficiency of chiral molecule synthesis.
Q6: How are this compound enantiomers analyzed in complex mixtures?
A6: Chiral gas chromatography coupled with mass spectrometry (GC-MS), using stationary phases like β-cyclodextrin, enables the separation and quantification of this compound enantiomers even in complex matrices such as Baijiu. [] This technique is crucial in assessing the enantiomeric purity of products obtained from kinetic resolution processes.
Q7: Can you describe the use of headspace gas chromatography in analyzing this compound?
A7: Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) allows for the direct analysis of volatile compounds like this compound in complex samples like blue cheese. [] This method eliminates the need for extensive sample preparation and allows for rapid quantification of secondary alcohols, including this compound.
Q8: What are the reported urinary metabolites of 2-methylpentane?
A8: Studies on rats exposed to 2-methylpentane identified 2-methyl-2-pentanol as a major urinary metabolite. [, , ] These findings underline the importance of biological monitoring and the identification of specific metabolites for assessing occupational exposure to hydrocarbons like 2-methylpentane.
Q9: How is this compound being explored in drug delivery research?
A9: Research indicates the potential of this compound in perovskite solar cell fabrication. [] Utilizing this compound as a green solvent in a solution-bathing process improved the quality of perovskite films, leading to enhanced solar cell efficiency. This highlights the potential of this compound in material science and renewable energy applications.
Q10: Are there any studies on the thermal decomposition of this compound?
A10: Yes, shock tube studies combined with RRKM calculations have been conducted to investigate the thermal decomposition of this compound at high temperatures (1110–1325 K). [] This research helps understand the degradation pathways and kinetics of this compound under extreme conditions.
Q11: What is the relevance of studying the self-molecular association of this compound?
A11: Dielectric relaxation spectroscopy studies have examined how the presence of alkylbenzoates disrupts the self-association of pentanol isomers, including this compound. [] Understanding these interactions provides insights into the behavior of this compound in mixed solvent systems, which is relevant for various applications.
Q12: What is the significance of the compound 4-methyl-4-phenyl-2-pentanol?
A12: Research has focused on 4-methyl-4-phenyl-2-pentanol (SymDeo MPP) as a potential deodorant active due to its antimicrobial activity against odor-causing bacteria. [] This highlights the diverse applications of this compound derivatives in various industries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.